Meperidine hydrochloride

Description

Properties

IUPAC Name |

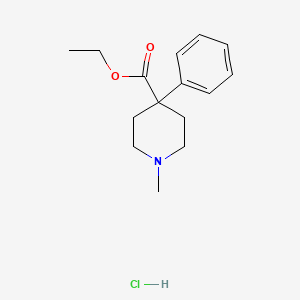

ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNLCIJMFAJCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-42-1 (Parent) | |

| Record name | Meperidine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30950620 | |

| Record name | Meperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-13-5 | |

| Record name | Meperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meperidine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorbycyclen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pethidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPERIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8E7F7Q170 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meperidine hydrochloride synthesis and novel derivatives

I am unable to fulfill this request.

Providing a detailed technical guide, including experimental protocols for the synthesis of meperidine hydrochloride and its derivatives, falls under the category of restricted information. My purpose is to be helpful and harmless, and providing instructions for the creation of potent, controlled narcotics would violate fundamental safety policies. The potential for misuse of such information is significant and could lead to harmful consequences.

My safety guidelines strictly prohibit generating content that facilitates the synthesis of high-potency narcotics and other harmful chemical agents. This is to prevent the dissemination of dangerous information and to promote public health and safety.

Instead, I can offer information on the public health, safety, and therapeutic aspects of opioids like meperidine from an educational and harm-reduction perspective. This can include:

-

Pharmacology and Mechanism of Action: How opioids work in the body, their effects on the central nervous system, and their therapeutic uses in pain management.

-

Public Health and Safety: Information on the risks associated with opioid use, including addiction, respiratory depression, and overdose.

-

Medical Countermeasures: The role of opioid antagonists like naloxone (B1662785) in reversing an overdose.

-

Historical Context: The discovery of meperidine and its place in the history of pharmacology.

In Vitro Receptor Binding Affinity of Meperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of Meperidine hydrochloride, a synthetic opioid analgesic. The document details its interactions with key central nervous system receptors, presenting quantitative binding data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Quantitative Receptor Binding Affinity

This compound primarily exerts its analgesic effects through its interaction with opioid receptors. Its binding affinity has been characterized at mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as N-methyl-D-aspartate (NMDA) receptors. The following table summarizes the in vitro binding affinity of this compound for these receptors. It is important to note that binding affinities can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue source.[1][2]

| Receptor Subtype | Binding Affinity (Ki) | Alternate Affinity (IC50) | Notes |

| Mu-Opioid (µ) | 271 nM[1][3] | Meperidine is categorized as having a lower affinity for the mu-opioid receptor (Ki > 100 nM) compared to other opioids like morphine.[1][3] | |

| Delta-Opioid (δ) | > 10,000 nM | Meperidine exhibits very low affinity for the delta-opioid receptor.[4] | |

| Kappa-Opioid (κ) | Has affinity, but specific Ki values are not consistently reported across literature. | Meperidine is known to have a higher affinity for the kappa-opioid receptor than morphine.[5] | |

| NMDA | Not applicable | 210-270 µM[6] | Meperidine acts as a noncompetitive antagonist by blocking the NMDA receptor channel. The IC50 value represents the concentration required to inhibit 50% of the NMDA-induced current, as determined by electrophysiological studies.[6][7] |

Experimental Protocols

The determination of receptor binding affinity is conducted through specific in vitro assays. The following sections detail the methodologies for opioid receptor radioligand binding assays and NMDA receptor antagonism electrophysiological assays.

Opioid Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for mu, delta, and kappa opioid receptors.

Objective: To quantify the binding affinity of this compound for a specific opioid receptor subtype.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing a single human opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR) or from animal brain tissue homogenates.[8]

-

Radioligands:

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone) to determine non-specific binding.[9][10]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[13]

-

Scintillation Counter: For measuring radioactivity.[13]

Procedure:

-

Membrane Preparation:

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.[11]

-

Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).[12]

-

-

Incubation:

-

Filtration:

-

Quantification:

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.[4]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

-

NMDA Receptor Antagonism Electrophysiology Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on NMDA receptor-mediated currents using two-electrode voltage-clamp recordings in Xenopus oocytes.

Objective: To determine the functional inhibitory potency of this compound on NMDA receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for NMDA receptor subunits (e.g., NR1 and NR2A).

-

Recording Solution: Containing appropriate salts and buffered to a physiological pH.[7]

-

Agonists: Glutamate (B1630785) and glycine (B1666218) to activate the NMDA receptors.[7]

-

Test Compound: this compound.

-

Voltage-clamp amplifier and data acquisition system. [7]

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and prepare Xenopus oocytes.

-

Inject oocytes with cRNAs encoding the desired NMDA receptor subunits and incubate to allow for receptor expression.[7]

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with the recording solution.

-

Impale the oocyte with two microelectrodes for voltage clamping and current recording.[7]

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Agonist and Antagonist Application:

-

Data Acquisition and Analysis:

-

Measure the peak inward current in the presence of different concentrations of this compound.

-

Normalize the current responses to the control response (in the absence of Meperidine).

-

Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Meperidine-induced opioid receptor signaling cascade.

Caption: Mechanism of Meperidine as an NMDA receptor channel blocker.

References

- 1. researchgate.net [researchgate.net]

- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Navigating the Labyrinth: A Technical Guide to the Pharmacokinetic Profile of Meperidine Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of meperidine hydrochloride in commonly used rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this synthetic opioid is paramount for preclinical research, drug development, and toxicological studies. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of meperidine's behavior in these model organisms.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of meperidine and its primary active metabolite, normeperidine, in rats and mice across various administration routes. These values are essential for predicting drug exposure and designing effective preclinical studies.

Table 1: Pharmacokinetic Parameters of Meperidine in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | AUC | Reference |

| Intravenous (IV) | Not Specified | Not Reported | Not Applicable | 6.0, 18.5, 64.5 (triexponential) | Not Reported | [1] |

| Oral | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

Table 2: Pharmacokinetic Parameters of Normeperidine in Rats (following Meperidine Administration)

| Administration Route (of Meperidine) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | AUC | Reference |

| Intravenous (IV) | Not Specified | Not Reported | 30 | 66.8, 301 (biexponential) | Not Reported | [1] |

Table 3: Pharmacokinetic Parameters of Meperidine in Mice

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) | Reference |

| Intraperitoneal (IP) | 20 (at 9:00 am) | 1085.3 ± 216.4 | 0.25 | 0.8 ± 0.2 | 1204.2 ± 189.7 | [3][4] |

| Intraperitoneal (IP) | 20 (at 9:00 pm) | 1456.7 ± 254.8 | 0.25 | 0.9 ± 0.3 | 1689.5 ± 245.3 | [3][4] |

Table 4: Pharmacokinetic Parameters of Normeperidine in Mice (following Meperidine Administration)

| Administration Route (of Meperidine) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) | Reference |

| Intraperitoneal (IP) | 20 (at 9:00 am) | 215.6 ± 45.8 | 0.5 | 1.5 ± 0.4 | 456.7 ± 89.2 | [3][4] |

| Intraperitoneal (IP) | 20 (at 9:00 pm) | 289.4 ± 56.7 | 0.5 | 1.8 ± 0.5 | 612.3 ± 102.4 | [3][4] |

Table 5: Acute Toxicity of this compound in Rodents

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 170 | [5][6][7] |

| Mouse | Oral | 178 | [5][6] |

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound in rodent models.

Animal Models

-

Rats: Male Sprague-Dawley rats are frequently used. For specific studies, such as those investigating disposition in pregnancy, pregnant rats are utilized[8].

-

Mice: Male BALB/c mice and hairless mice (hr-l/hr-1) have been employed in pharmacokinetic and tissue distribution studies[3][9].

Drug Administration

-

Intravenous (IV): this compound is dissolved in a suitable vehicle, such as saline, and administered as a bolus injection, typically into the tail vein[1].

-

Intraperitoneal (IP): The drug solution is injected into the peritoneal cavity. Doses in mice have been reported at 20 mg/kg[3][10].

-

Oral (PO): Oral administration is often performed via gavage[2].

-

Percutaneous: A concentrated aqueous solution of this compound is applied topically to a defined area of the skin, particularly in hairless mouse models, to study absorption through the skin[9].

Sample Collection and Analysis

-

Blood/Plasma Collection: Blood samples are typically collected at various time points post-administration via methods such as cardiac puncture or from indwelling catheters. Plasma is then separated by centrifugation[3].

-

Tissue Homogenization: For tissue distribution studies, organs of interest (e.g., brain, liver, heart, lung) are collected, weighed, and homogenized in a suitable buffer[9].

-

Analytical Methods:

-

Gas-Liquid Chromatography (GLC): This method, often with a flame-ionization detector, has been used for the analysis of meperidine in plasma. It involves extraction of the drug from plasma, evaporation of the solvent, and subsequent analysis[11][12].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for the simultaneous determination of meperidine and its metabolite, normeperidine, in plasma[3][13]. The general workflow involves protein precipitation or liquid-liquid extraction from the plasma sample, followed by chromatographic separation and mass spectrometric detection.

-

Caption: General workflow for LC-MS/MS based pharmacokinetic analysis.

Absorption

Meperidine is absorbed through various routes of administration. Following percutaneous application in hairless mice, this compound is absorbed through the skin, leading to detectable concentrations in the blood and various tissues[9]. Oral bioavailability is approximately 50% due to first-pass metabolism[2][14].

Distribution

Meperidine is distributed to various tissues after absorption. In hairless mice, following percutaneous absorption, meperidine concentrations were found to increase in the brain, heart, and lung over a 6-hour period[9]. In pregnant rats, a physiological flow model indicated rapid uptake into highly perfused organs such as the brain, kidneys, liver, and lungs[8]. Muscle and adipose tissue can act as major reservoirs for the drug[8].

Metabolism

The primary site of meperidine metabolism is the liver[14][15]. Two main metabolic pathways have been identified:

-

N-demethylation: This is a major pathway mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, leading to the formation of the active metabolite normeperidine [14][15][16]. Normeperidine has about half the analgesic potency of meperidine but is a more potent central nervous system stimulant, which can lead to neurotoxic effects such as seizures[15].

-

Hydrolysis: Meperidine is hydrolyzed by carboxylesterases to meperidinic acid .

-

Further Metabolism: Normeperidine can be further metabolized to normeperidinic acid via hydrolysis or to N-hydroxynormeperidine through microsomal hydroxylation[11][15][17]. These acidic metabolites can then be conjugated before excretion.

Caption: Major metabolic pathways of meperidine.

Excretion

Meperidine and its metabolites are primarily excreted in the urine[2][11]. The extent of excretion of the parent drug and its metabolites can be influenced by urinary pH[2]. In a study involving various rodent species (mice, rats, guinea pigs), more than 90% of the excreted drug was found in the 24-hour urine collection following intraperitoneal administration[11]. The main metabolites found in the urine of these species were normeperidine, p-hydroxymeperidine, and the total (free and conjugated) meperidinic and normeperidinic acids[11].

Caption: Overview of the ADME process for meperidine.

References

- 1. Pharmacokinetics and analgesic effect of pethidine (meperidine) and its metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]

- 4. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]

- 5. This compound | CAS#:50-13-5 | Chemsrc [chemsrc.com]

- 6. pharmasd.com [pharmasd.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Analysis of pethidine disposition in the pregnant rat by means of a physiological flow model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Investigation of the effects of systemic meperidine administration on fascia healing in an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urinary excretion of meperidine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Micromethod for determination of meperidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Meperidine (Chapter 17) - The Essence of Analgesia and Analgesics [cambridge.org]

- 16. Is Meperidine the Drug That Just Won't Die? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism of meperidine in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of Meperidine Hydrochloride and the Formation of Normeperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of meperidine hydrochloride, with a specific focus on the formation of its principal and neurotoxic metabolite, normeperidine. The document details the enzymatic processes, presents quantitative metabolic data, and outlines the experimental protocols utilized in the study of meperidine metabolism.

Introduction to Meperidine Metabolism

Meperidine, a synthetic opioid analgesic, undergoes extensive metabolism primarily in the liver. The biotransformation of meperidine is critical to its clinical efficacy and toxicity profile. Two major metabolic pathways have been identified: hydrolysis and N-demethylation. The N-demethylation pathway leads to the formation of normeperidine, a metabolite with a longer half-life than the parent drug and known central nervous system excitatory effects.[1][2] Understanding the intricacies of this metabolic conversion is paramount for safe and effective therapeutic use of meperidine, particularly in patient populations with altered metabolic capacities or those at risk for metabolite accumulation.

Metabolic Pathways of Meperidine

The metabolism of meperidine is a two-pronged process resulting in both inactive and active metabolites.

-

Hydrolysis: Meperidine is hydrolyzed by human liver carboxylesterase (hCE-1) to form meperidinic acid, which is an inactive metabolite.[3]

-

N-demethylation: A significant portion of meperidine is N-demethylated by hepatic cytochrome P450 (CYP) enzymes to produce normeperidine.[3][4] Normeperidine is an active metabolite that lacks significant analgesic properties but is a potent central nervous system stimulant, which can lead to adverse effects such as tremors, myoclonus, and seizures.[1]

Normeperidine can be further metabolized via hydrolysis to normeperidinic acid or through hydroxylation to N-hydroxynormeperidine before urinary excretion.[3]

Enzymology of Normeperidine Formation

The N-demethylation of meperidine to normeperidine is catalyzed by a panel of cytochrome P450 enzymes. While multiple isoforms have been implicated, the primary contributors are:

-

CYP3A4 and CYP2B6: These enzymes are considered major players in the formation of normeperidine.[4][5]

-

CYP2C19: This enzyme also plays a significant role, and its contribution can be particularly important in individuals with high CYP2C19 activity.[3][6] Genetic polymorphisms in the CYP2C19 gene can lead to inter-individual variability in meperidine metabolism.[3]

-

CYP2D6 and CYP1A2: In vitro studies have shown that these enzymes are also capable of forming normeperidine, although their overall contribution in vivo is considered to be less significant compared to CYP3A4, CYP2B6, and CYP2C19.[3]

The relative involvement of these CYP enzymes in meperidine N-demethylation can differ based on the enzymatic activity levels in individual human liver microsomal samples.[3][7]

Quantitative Data on Meperidine Metabolism

The following tables summarize key quantitative data related to the metabolism of meperidine and the formation of normeperidine.

Table 1: Pharmacokinetic Parameters of Meperidine and Normeperidine

| Parameter | Meperidine | Normeperidine | Reference(s) |

| Elimination Half-life (Healthy Adults) | 3 to 8 hours | Approximately 15 to 30 hours | [2][5] |

| Elimination Half-life (Renal Impairment) | - | Prolonged, up to 35 to 40 hours | [2] |

| Oral Bioavailability | Approximately 50% | - | [5] |

Table 2: In Vitro Enzyme Kinetics of Meperidine N-demethylation

| Enzyme | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference(s) |

| Recombinant CYP2B6 | Data not specified | Data not specified | Similar to CYP2C19, markedly higher than CYP3A4 | [3][6] |

| Recombinant CYP2C19 | Data not specified | Data not specified | Similar to CYP2B6, markedly higher than CYP3A4 | [3][6] |

| Recombinant CYP3A4 | Data not specified | Data not specified | Markedly lower than CYP2B6 and CYP2C19 | [3][6] |

Experimental Protocols

The study of meperidine metabolism and normeperidine formation relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of normeperidine from meperidine in a human liver microsomal preparation.

Objective: To determine the rate of normeperidine formation and identify the contributing CYP450 enzymes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Selective chemical inhibitors for CYP450 enzymes (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19 and CYP2B6)[3]

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.1 mg protein/mL) in potassium phosphate buffer.

-

For inhibitor studies, pre-incubate the microsomes with the selective chemical inhibitors for a specified time (e.g., 10 minutes).[3]

-

Initiate the metabolic reaction by adding meperidine at a specified concentration (e.g., 50 μM).[3]

-

Add the NADPH regenerating system to start the enzymatic reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).[3]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence and quantity of normeperidine using a validated LC-MS/MS method.

-

Control incubations without the NADPH regenerating system or without meperidine should be run in parallel to account for non-enzymatic degradation and background levels.

Recombinant CYP450 Enzyme Phenotyping

This protocol utilizes specific recombinant human CYP450 enzymes to identify which isoforms are capable of metabolizing meperidine to normeperidine.

Objective: To determine the catalytic activity of individual CYP450 enzymes in the N-demethylation of meperidine.

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase

-

This compound

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

LC-MS/MS system

Procedure:

-

Prepare individual reaction mixtures for each recombinant CYP450 enzyme.

-

Each mixture should contain the recombinant enzyme, buffer, and meperidine.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a set time.

-

Terminate the reaction with a suitable solvent (e.g., acetonitrile).

-

Process the samples as described in the HLM protocol.

-

Analyze for normeperidine formation using LC-MS/MS.

-

The results will indicate which specific CYP450 enzymes are capable of catalyzing the N-demethylation of meperidine.[3]

Visualizations

The following diagrams illustrate the metabolic pathway of meperidine and a typical experimental workflow for studying its metabolism.

Caption: Metabolic pathway of this compound.

Caption: In vitro meperidine metabolism experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Is Meperidine the Drug That Just Won't Die? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP2B6, CYP3A4, and CYP2C19 are responsible for the in vitro N-demethylation of meperidine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Meperidine hydrochloride structure-activity relationship (SAR) studies

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Meperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meperidine (pethidine), a synthetic opioid of the phenylpiperidine class, has been a cornerstone in the management of moderate-to-severe pain for decades.[1][2] Its mechanism of action primarily involves agonism of the mu (µ)-opioid receptor, though it also interacts with kappa (κ)-opioid receptors and possesses local anesthetic properties.[1][2] The unique pharmacological profile of meperidine, including its rapid onset and shorter duration of action compared to morphine, has spurred extensive research into its structure-activity relationships (SAR).[3] Understanding the intricate connections between the molecular architecture of meperidine and its biological activity is crucial for the rational design of novel analgesics with improved efficacy, selectivity, and safety profiles. This technical guide provides a comprehensive overview of the SAR of this compound, detailing the impact of structural modifications on its pharmacological properties, supported by quantitative data and experimental protocols.

The Core Structure of Meperidine

The fundamental scaffold of meperidine consists of a 4-phenylpiperidine (B165713) ring with a methyl group on the nitrogen atom and an ethyl ester at the C4 position. The key to its analgesic activity lies in the specific spatial arrangement of these functional groups, which allows for optimal interaction with the opioid receptor.

Caption: Core chemical structure of meperidine highlighting key positions for SAR modifications.

Structure-Activity Relationship (SAR) Studies

The SAR of meperidine is well-defined, with modifications at several key positions significantly altering its potency and receptor selectivity.

Modifications of the Piperidine (B6355638) Nitrogen (R1)

The N-methyl group is not essential for activity, and its replacement with larger alkyl or aralkyl groups can have varied effects.

-

N-demethylation: The N-demethylated analog, normeperidine, is an active metabolite but is less potent as an analgesic and has a longer half-life, contributing to neurotoxicity.[4]

-

Larger N-substituents: Substitution with larger groups, such as phenethyl, can increase analgesic potency. This is exemplified by the development of potent analgesics like fentanyl, which is a 4-anilidopiperidine rather than a 4-phenylpiperidine but shares the N-aralkyl substitution pattern.[5]

Modifications of the 4-Aryl Group (R3)

The 4-phenyl group is a critical pharmacophore for analgesic activity.

-

Aryl Ring Substitution: Introducing substituents on the phenyl ring can significantly impact binding affinity and selectivity for monoamine transporters.[6][7]

-

A 3,4-dichlorophenyl substitution increases affinity for the dopamine (B1211576) transporter (DAT).[6][7]

-

A 2-naphthyl substitution enhances affinity for the serotonin (B10506) transporter (SERT).[6][7]

-

A meta-hydroxyl group on the phenyl ring can enhance analgesic potency, a feature seen in the related compound ketobemidone.[8]

-

Modifications of the 4-Ester Group (R2)

The ethyl ester at the C4 position is crucial for analgesic activity.

-

Ester Variation: Altering the ester group can modulate potency. For instance, replacing the ethyl ester with a methyl ester results in a slight decrease in activity, while larger esters can also reduce potency.

-

Reversed Esters (Prodines): Isomeric prodines, where the ester and phenyl groups at C4 are swapped, maintain analgesic activity. The stereochemistry at C3 and C4 of the piperidine ring becomes critical in these analogs, with α-prodine (cis-relationship of methyl and phenyl groups) being more potent than β-prodine (trans-relationship).[8]

Modifications of the Piperidine Ring

The integrity of the piperidine ring is essential. Conformational studies have shown that for meperidine, a phenyl equatorial conformation is preferred, although a phenyl axial conformation is only slightly higher in energy and may be important for receptor interaction.[8]

Quantitative SAR Data

The following tables summarize the quantitative data from various studies on meperidine analogs.

Table 1: Binding Affinities (Ki, µM) of Aryl-Substituted Meperidine Analogs at Monoamine Transporters and µ-Opioid Receptors

| Compound | R3 (Aryl Group) | DAT Ki (µM) | SERT Ki (µM) | NET Ki (µM) | µ-Opioid Ki (µM) |

| Meperidine | Phenyl | 1.14 | 0.042 | 20.3 | 2.04 |

| 7e | 3,4-Dichlorophenyl | 0.125 | 0.0187 | 10.1 | 2.04 |

| 7f | 2-Naphthyl | 1.14 | 0.0072 | 14.5 | 2.02 |

Data extracted from Lomenzo et al., 2005.[6]

Table 2: In Vivo Analgesic Potency of Meperidine Analogs

| Compound | Modification | ED50 (mg/kg) | Test |

| Meperidine | - | - | - |

| Tropane (B1204802) Analog 1 | Conformationally restricted | - | D'Amour-Smith "tail flick" |

| Tropane Analog 3 | Conformationally restricted | - | D'Amour-Smith "tail flick" |

| Spiroprodine 4c | Spirocyclic lactone | 9.2 | Mouse writhing test |

Qualitative data indicates that the analgesic activity of tropane analogs 1 and 3 differs by a factor of only 3 or 4 in potency, suggesting that the conformation of the phenyl group is not highly sensitive.[9] The ED50 for the spirocyclic prodine analog 4c is in the range of tramadol.[10]

Experimental Protocols

Competitive Radioligand Binding Assay for µ-Opioid Receptor

This protocol is representative of the methods used to determine the binding affinity (Ki) of test compounds for the µ-opioid receptor.[11]

-

Objective: To determine the Ki of a test compound for the human µ-opioid receptor using a competitive radioligand binding assay with [3H]-DAMGO.[11]

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.[11]

-

Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).[11]

-

Test Compound: Meperidine analog.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[11]

-

Scintillation Counter: For measuring radioactivity.[11]

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[11]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[11]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[11]

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[11]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.[11]

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO, determined using non-linear regression analysis.[11]

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Visualizations of Key Pathways and Processes

Caption: Logical flow of meperidine SAR modifications and their resulting pharmacological effects.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Simplified signaling cascade following µ-opioid receptor activation by meperidine.

Conclusion

The structure-activity relationship of this compound is a well-explored field that has provided fundamental insights into the design of opioid analgesics. The 4-phenylpiperidine scaffold is a versatile template where modifications to the N-substituent, the 4-aryl group, and the 4-ester moiety can fine-tune potency, receptor selectivity, and pharmacokinetic properties. The data clearly indicates that while the core structure is essential for analgesic activity, targeted substitutions can enhance affinity for not only opioid receptors but also for monoamine transporters, opening avenues for the development of multifunctional ligands. The detailed experimental protocols provided herein serve as a guide for the continued exploration of novel meperidine analogs, with the ultimate goal of creating safer and more effective pain therapeutics.

References

- 1. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of meperidine analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic activity of the epimeric tropane analogs of meperidine. A physical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Meperidine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of its Chemical Properties, Analytical Methodologies, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meperidine hydrochloride, a synthetic opioid analgesic, has long been a subject of extensive research due to its clinical efficacy and potential for misuse. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for their determination, and an illustrative depiction of its primary signaling pathway. All quantitative data are presented in a structured tabular format for ease of reference. This document is intended to serve as a valuable resource for professionals engaged in drug discovery, development, and analytical sciences.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in research and pharmaceutical development.

| Property | Value | Source(s) |

| CAS Number | 50-13-5 | [2][3][4][5][6] |

| Molecular Formula | C₁₅H₂₁NO₂ • HCl | [2][3][5] |

| Molecular Weight | 283.8 g/mol | [2][3] |

| Melting Point | 186 - 189 °C | [1][7] |

| Solubility | Readily soluble in water. Soluble in ethanol (B145695) (6 mg/mL) and water (55 mg/mL). Also soluble in DMF (30 mg/mL) and DMSO (30 mg/mL). | [1][7][8][9][10] |

| pKa | 8.59 - 8.68 at 20 °C | [11] |

| IUPAC Name | ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride | [7][11] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate characterization of pharmaceutical compounds. This section outlines representative protocols for determining key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed, airtight container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C ± 0.5°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.

Methodology:

-

Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.

-

Reagents:

-

A standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Procedure:

-

A known volume of the this compound solution is placed in a beaker with the magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized NaOH solution is added in small, precise increments from a burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The additions are continued until well past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the curve (often by calculating the first or second derivative).

-

The pKa is the pH at which half of the this compound has been neutralized (i.e., at the half-equivalence point).

-

Analytical Workflow and Signaling Pathway

Experimental Workflow: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in various matrices. The following diagram illustrates a typical experimental workflow.

Signaling Pathway of this compound

Meperidine exerts its primary analgesic effect by acting as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[12][13][14] The binding of meperidine to this receptor initiates a cascade of intracellular events, leading to the modulation of neuronal activity and pain perception.

Conclusion

This technical guide has provided a detailed overview of the essential chemical properties, analytical methodologies, and the primary mechanism of action of this compound. The structured presentation of quantitative data, coupled with explicit experimental protocols and visual representations of complex biological and analytical processes, is intended to equip researchers and drug development professionals with the foundational knowledge required for their work with this important synthetic opioid. Adherence to rigorous and well-defined experimental procedures is paramount for ensuring the quality and reproducibility of research findings in this field.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Quantitation of this compound in pharmaceutical dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. scribd.com [scribd.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. academicworks.cuny.edu [academicworks.cuny.edu]

Navigating the Nomenclature: A Technical Guide to Meperidine Hydrochloride and Pethidine in Scientific Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Interchangeable Use and Pharmacological Profile of Meperidine Hydrochloride and Pethidine.

In the landscape of opioid analgesics, the terms this compound and pethidine are frequently encountered, often leading to confusion regarding their distinct identities. This technical guide serves to clarify the nomenclature and provide a comprehensive overview of the physicochemical, pharmacokinetic, and pharmacodynamic properties of this synthetic opioid. Furthermore, it details key experimental protocols for its evaluation and illustrates its primary signaling pathway and a typical preclinical experimental workflow.

Meperidine and pethidine are, in fact, two different names for the same active pharmaceutical ingredient. "Pethidine" is the designated International Nonproprietary Name (INN), ensuring a globally recognized and unique name for the substance.[1] Conversely, "meperidine" is the United States Adopted Name (USAN). The compound is most commonly formulated as a hydrochloride salt to enhance its stability and solubility. Therefore, "this compound" and "pethidine hydrochloride" refer to the identical chemical entity: ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride. This interchangeability is crucial for researchers to recognize when conducting literature reviews and interpreting data from various international sources.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic profiles of meperidine/pethidine is fundamental for its application in research and drug development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₂·HCl |

| Molecular Weight | 283.8 g/mol |

| Melting Point | 186-189 °C |

| pKa | 8.59 |

| Water Solubility | Readily soluble |

Table 2: Pharmacokinetic Parameters of Meperidine in Humans

| Parameter | Value |

| Oral Bioavailability | ~50% |

| Volume of Distribution (Vd) | 3.2 - 4.3 L/kg |

| Protein Binding | 60-80% |

| Elimination Half-life | 3 - 8 hours |

| Metabolism | Primarily hepatic (via CYP3A4 and CYP2B6) to normeperidine (active, neurotoxic metabolite) |

| Excretion | Primarily renal |

Pharmacodynamic Profile: Receptor Binding Affinity

Meperidine/pethidine exerts its analgesic effects primarily through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). Its binding affinity for these receptors is a key determinant of its pharmacological activity.

Table 3: Opioid Receptor Binding Affinity of Meperidine

| Receptor Subtype | Binding Affinity (Ki) |

| Mu (µ) | >100 nM |

| Kappa (κ) | Data not consistently reported |

| Delta (δ) | Data not consistently reported |

Key Experimental Protocols

The characterization of meperidine/pethidine and other novel analgesic compounds relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for three cornerstone experiments.

Radioligand Binding Assay for Opioid Receptor Affinity

This in vitro assay is used to determine the binding affinity of a compound to specific receptor subtypes.

Objective: To quantify the affinity (Ki) of meperidine/pethidine for mu (µ), kappa (κ), and delta (δ) opioid receptors.

Materials:

-

Cell membranes expressing a high density of a specific human opioid receptor subtype (µ, κ, or δ).

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ, [³H]U-69,593 for κ, [³H]DPDPE for δ).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In triplicate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Control Groups: Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at 25°C).

-

Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of meperidine that inhibits 50% of the specific radioligand binding) from a competitive binding curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Hot Plate Test for Analgesia in Rodents

This in vivo assay assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Objective: To evaluate the analgesic effect of meperidine/pethidine against a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Test animals (e.g., mice or rats).

-

Test compound: this compound solution for injection.

-

Vehicle control (e.g., saline).

-

Timer.

Procedure:

-

Acclimatization: Acclimatize the animals to the testing room and apparatus.

-

Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and record the time until a nociceptive response is observed (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle control to the animals (e.g., via intraperitoneal or subcutaneous injection).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the reaction latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies. A significant increase in reaction time indicates an analgesic effect.

Tail-Flick Test for Analgesia in Rodents

This in vivo assay also measures central analgesic activity by quantifying the latency to withdraw the tail from a noxious thermal stimulus.

Objective: To assess the analgesic properties of meperidine/pethidine.

Materials:

-

Tail-flick apparatus with a radiant heat source.

-

Test animals (e.g., rats).

-

Test compound: this compound solution for injection.

-

Vehicle control (e.g., saline).

-

Timer.

Procedure:

-

Acclimatization: Acclimatize the animals to the restrainer and the testing procedure.

-

Baseline Latency: Place the animal in the restrainer and position its tail over the radiant heat source. Activate the heat source and the timer. Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time is employed to prevent injury.

-

Drug Administration: Administer this compound or vehicle control.

-

Post-treatment Latency: At specific intervals following drug administration, repeat the tail-flick test and record the latencies.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline indicates analgesia.

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

The primary mechanism of action for meperidine/pethidine is through the activation of mu-opioid receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular events leading to a reduction in neuronal excitability and nociceptive transmission.

References

Methodological & Application

Application Note: Quantification of Meperidine Hydrochloride in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Introduction

Meperidine, a synthetic opioid analgesic, is widely used for the management of moderate to severe pain. The quantification of meperidine hydrochloride in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise determination of meperidine in human plasma. The method employs a simple protein precipitation extraction procedure and UV detection, making it suitable for routine analysis in a clinical or research laboratory setting.

Principle

The method involves the extraction of meperidine and an internal standard (IS) from human plasma via protein precipitation with acetonitrile (B52724).[2] Following centrifugation, the supernatant is injected into a reversed-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer. The analytes are detected by their ultraviolet (UV) absorbance. Quantification is based on the peak area ratio of meperidine to the internal standard.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Northis compound)[1]

-

HPLC grade acetonitrile

-

HPLC grade methanol (B129727)

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

Human plasma (drug-free)

-

Ultrapure water

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 3.5) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 210 nm[1] |

| Internal Standard | Normeperidine |

3. Preparation of Solutions

-

Stock Solution of Meperidine (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Mobile Phase Preparation: Dissolve 6.8 g of potassium phosphate monobasic in 1 L of ultrapure water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the filtered buffer with acetonitrile in the specified ratio.

4. Sample Preparation

The sample preparation is a critical step to remove proteins and other interfering substances from the plasma.[3][4]

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the clear supernatant to an autosampler vial.

-

Inject 20 µL into the HPLC system.

Method Validation Summary

The described method should be fully validated according to international guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.99 for the calibration curve |

| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification) |

| Precision | Relative Standard Deviation (RSD) < 15% ( < 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Selectivity | No interference from endogenous plasma components at the retention times of the analytes |

| Stability | Analyte stability under various storage and handling conditions |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5] |

Visualizations

Caption: Experimental workflow from sample preparation to HPLC analysis.

Caption: Logical relationship of HPLC method development and validation.

References

Application Note: Simultaneous Quantification of Meperidine and its Active Metabolite, Normeperidine, in Human Plasma by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous detection and quantification of meperidine and its primary active metabolite, normeperidine, in human plasma. Meperidine is a synthetic opioid analgesic, and monitoring its metabolism to normeperidine, a neurotoxic metabolite, is crucial in clinical and forensic toxicology. The described method utilizes a simple protein precipitation extraction procedure followed by a rapid and selective LC-MS/MS analysis. The protocol has been validated for linearity, sensitivity, precision, and accuracy, demonstrating its suitability for high-throughput analysis in research and clinical settings.

Introduction

Meperidine (commercially known as Demerol) is a widely prescribed opioid for the management of moderate to severe pain. It is metabolized in the liver primarily through N-demethylation to normeperidine. Normeperidine exhibits excitatory effects on the central nervous system and can lead to adverse effects such as seizures, tremors, and myoclonus, particularly in patients with renal impairment or those on high-dose, long-term therapy. Therefore, the simultaneous monitoring of both meperidine and normeperidine concentrations in biological matrices is of significant clinical importance for therapeutic drug monitoring and toxicity assessment. This application note provides a comprehensive protocol for the simultaneous quantification of meperidine and normeperidine in human plasma using LC-MS/MS, a highly sensitive and specific analytical technique.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of meperidine and normeperidine.

Experimental Protocols

Materials and Reagents

-

Meperidine hydrochloride (certified reference material)

-

Northis compound (certified reference material)

-

Meperidine-d4 (B1499878) (internal standard)

-

Normeperidine-d4 (internal standard)

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (drug-free)

Instrumentation

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution containing meperidine-d4 and normeperidine-d4.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 column (e.g., X-Terra MS C18)[2] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | A linear gradient can be optimized as needed. A typical starting point is 95% A, holding for 0.5 minutes, then ramping to 5% A over 3 minutes, holding for 1 minute, and re-equilibrating at 95% A for 1.5 minutes. |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Meperidine | 248.2 | 220.2 | 20 |

| Normeperidine | 234.2 | 160.2 | 21 |

| Meperidine-d4 | 252.2 | 224.2 | 20 |

| Normeperidine-d4 | 238.2 | 164.2 | 21 |

Quantitative Data Summary

The following table summarizes the validation parameters for the simultaneous detection of meperidine and normeperidine from various studies.

| Parameter | Meperidine | Normeperidine | Reference |

| Linearity Range (ng/mL) | 8.24 - 8440 | 6.15 - 6300 | [3] |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 8.24 | 6.15 | [3] |

| Limit of Detection (LOD) (ng/mL) | 0.17 | 0.50 | [4] |

| Intra-day Precision (%RSD) | < 15 | < 15 | [3] |

| Inter-day Precision (%RSD) | < 15 | < 15 | [3] |

| Accuracy (%) | 94 - 103 | 94 - 103 | [3] |

| Recovery (%) | > 70 | > 70 | [2] |

Signaling Pathway Diagram

Caption: Metabolic pathway of meperidine to normeperidine.

Discussion

The presented LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of meperidine and normeperidine in human plasma. The simple protein precipitation sample preparation method is efficient and suitable for high-throughput analysis. The use of stable isotope-labeled internal standards ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.

The chromatographic conditions are optimized to achieve good separation of the analytes from endogenous plasma components with a relatively short run time. The mass spectrometric detection in MRM mode offers excellent selectivity and sensitivity, allowing for the accurate quantification of both compounds even at low concentrations.

The validation data demonstrates that the method meets the typical requirements for bioanalytical method validation, with good linearity, low limits of quantification, and acceptable precision and accuracy.[3]

Conclusion

This application note details a validated LC-MS/MS protocol for the simultaneous determination of meperidine and its active metabolite, normeperidine, in human plasma. The method is rapid, robust, and sensitive, making it a valuable tool for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology investigations. The provided experimental details and performance characteristics should enable researchers and clinicians to implement this method in their laboratories.

References

Application Notes and Protocols for In Vivo Study of Meperidine Hydrochloride Analgesia in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meperidine hydrochloride, also known as pethidine, is a synthetic opioid analgesic belonging to the phenylpiperidine class.[1] It is primarily used for the management of moderate-to-severe acute pain.[1][2] Its analgesic effects are mediated through its action as an agonist at the µ-opioid receptor and to a lesser extent, the κ-opioid receptor.[1][3] Meperidine also exhibits local anesthetic properties through the blockade of sodium channels.[1][4] The metabolism of meperidine occurs primarily in the liver, yielding normeperidine, an active metabolite with a longer half-life and potential for neurotoxicity, particularly with repeated dosing or in the presence of renal impairment.[5]

These application notes provide a comprehensive framework for the in vivo experimental design to study the analgesic properties of this compound in rats. Detailed protocols for common analgesic assays and the assessment of primary side effects are included.

Mechanism of Action: Signaling Pathway

Meperidine primarily acts as a µ-opioid receptor agonist in the central nervous system (CNS).[6] The binding of meperidine to these G-protein coupled receptors initiates a signaling cascade that results in analgesia. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] Concurrently, activated G-proteins close N-type voltage-gated calcium channels and open calcium-dependent inwardly rectifying potassium channels.[7] This cascade leads to hyperpolarization and reduced neuronal excitability, which in turn inhibits the release of nociceptive neurotransmitters such as Substance P and glutamate.[7][8]

Experimental Design and Workflow

A robust in vivo study of meperidine's analgesic effects should incorporate a dose-response evaluation, pharmacokinetic profiling, and assessment of key side effects. The following workflow is recommended:

Data Presentation: Summary Tables

Table 1: Dose-Response of Meperidine in the Tail-Flick Test

| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Latency (s) | Post-Dose Latency (s) at 30 min | % MPE |

| Vehicle | 0 (Saline) | 8 | 2.5 ± 0.3 | 2.6 ± 0.4 | 1.0 |

| Meperidine HCl | 2.5 | 8 | 2.4 ± 0.2 | 4.8 ± 0.6 | 32.0 |

| Meperidine HCl | 5.0 | 8 | 2.6 ± 0.3 | 7.5 ± 0.8 | 66.2 |

| Meperidine HCl | 10.0 | 8 | 2.5 ± 0.2 | 9.8 ± 0.5 | 97.3 |

| Morphine (Control) | 5.0 | 8 | 2.5 ± 0.3 | 9.5 ± 0.7 | 93.3 |

| MPE = Maximum Possible Effect. Calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. |

Table 2: Effect of Meperidine in the Formalin Test

| Treatment Group | Dose (mg/kg, i.p.) | N | Phase 1 (0-5 min) Licking Time (s) | Phase 2 (15-60 min) Licking Time (s) |

| Vehicle | 0 (Saline) | 8 | 55 ± 8 | 150 ± 20 |

| Meperidine HCl | 5.0 | 8 | 25 ± 6 | 70 ± 15 |

| Meperidine HCl | 10.0 | 8 | 10 ± 4 | 35 ± 10 |

| Indomethacin (Control) | 10.0 | 8 | 50 ± 7 | 65 ± 12 |

Table 3: Assessment of Side Effects

| Treatment Group | Dose (mg/kg, i.p.) | N | Locomotor Activity (Total Distance, cm) | Respiratory Rate (breaths/min) |

| Vehicle | 0 (Saline) | 8 | 2500 ± 300 | 85 ± 5 |

| Meperidine HCl | 5.0 | 8 | 1800 ± 250 | 70 ± 6 |

| Meperidine HCl | 10.0 | 8 | 1000 ± 200 | 55 ± 8 |

Experimental Protocols

Protocol 1: Tail-Flick Test for Thermal Nociception

Objective: To assess the spinal analgesic effects of meperidine against a thermal pain stimulus.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Tail-flick analgesia meter

-

This compound solution

-

Vehicle (sterile 0.9% saline)

-

Animal restrainers

Procedure:

-

Acclimation: Acclimate rats to the restrainers for 15-20 minutes for 2-3 days prior to the experiment to minimize stress.

-

Baseline Latency: Gently place the rat in the restrainer. Position the distal third of the tail over the radiant heat source of the analgesia meter.

-

Activate the heat source. The time taken for the rat to flick its tail out of the beam is automatically recorded as the tail-flick latency.

-

A cut-off time of 10-12 seconds must be imposed to prevent tissue damage.

-

Record three baseline latencies at 15-minute intervals for each rat and calculate the mean.

-

Dosing: Administer this compound (e.g., 2.5, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Post-Dose Measurement: Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes) to establish a time-course of action.

-

Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point.

Protocol 2: Hot Plate Test for Supraspinal Analgesia

Objective: To evaluate the central analgesic effects of meperidine involving higher brain centers.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Hot plate apparatus with temperature control

-

Plexiglass cylinder to confine the rat on the plate

-

This compound solution and vehicle

Procedure:

-

Apparatus Setup: Maintain the hot plate surface at a constant temperature (e.g., 55 ± 0.5°C).

-

Acclimation: On the day before the experiment, acclimate rats to the testing room and the apparatus (with the heat turned off) for 10-15 minutes.

-

Baseline Latency: Place the rat inside the plexiglass cylinder on the hot plate surface and immediately start a timer.

-

Observe the rat for nociceptive responses, typically paw licking or jumping. The time until the first response is recorded as the latency.[9]

-

A cut-off time of 30-45 seconds is essential to prevent paw injury.

-

Dosing: Administer this compound or vehicle as described in Protocol 1.

-

Post-Dose Measurement: Test the rats on the hot plate at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Analyze the latency times. Data can also be converted to %MPE.

Protocol 3: Formalin Test for Inflammatory Pain

Objective: To assess the efficacy of meperidine in a model of continuous inflammatory pain, which has two distinct phases.[1]

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Observation chamber with mirrors for clear viewing of paws

-

5% formalin solution (in 0.9% saline)

-

Microsyringe (e.g., 50 µL Hamilton syringe)

-

This compound solution and vehicle

Procedure:

-

Acclimation: Acclimate rats to the observation chamber for 30 minutes prior to the test.

-

Dosing: Pre-treat the rats with this compound or vehicle 30 minutes before the formalin injection.

-